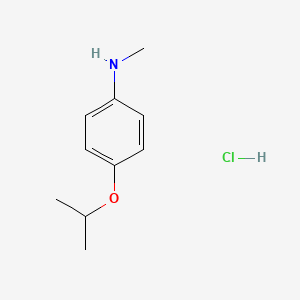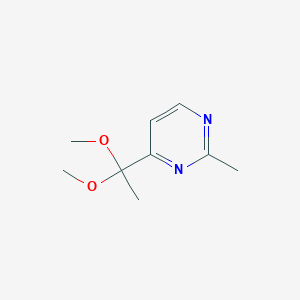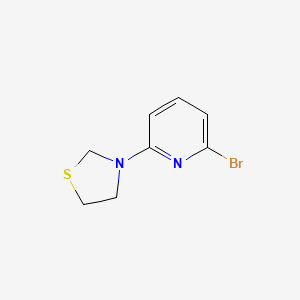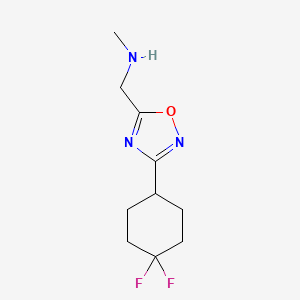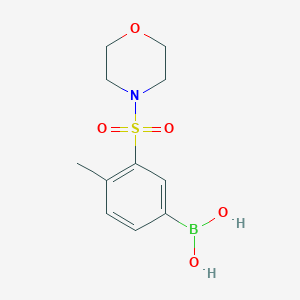
4-Methyl-3-(morpholinosulfonyl)phenylboronic acid
説明
4-Methyl-3-(morpholinosulfonyl)phenylboronic acid is a chemical compound with the molecular formula C11H16BNO5S . It is a boronic acid derivative, which are compounds containing a boronic acid or boronic acid ester functional group . Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis .
科学的研究の応用
Application in Multilayered Thin Films
- Scientific Field : Material Science and Biomedical Engineering .
- Summary of the Application : Boronic acid-functional poly(amido amine) polymers (BA-PAA) are used to form multilayered thin films with poly(vinyl alcohol) (PVA) and chondroitin sulfate (ChS). These films have potential applications in biomedical fields, such as drug releasing surfaces on stents or implants .
- Methods of Application : Copolymers of phenylboronic acid-functional poly(amido amine)s, differing in the content of primary amine or alcohol side groups, were synthesized and applied in the formation of multilayers with PVA and ChS .
- Results or Outcomes : PVA-based multilayers were thin, reaching 100 nm at 10 bilayers, whereas ChS-based multilayers were thick, reaching 600 nm at the same number of bilayers. All of the multilayers are stable under physiological conditions in vitro and are responsive to reducing agents, owing to the presence of disulfide bonds in the polymers. PVA-based films were demonstrated to be responsive to glucose at physiological pH at the investigated glucose concentrations (10–100 mM). The multilayered films displayed biocompatibility in cell culture experiments, promoting attachment and proliferation of COS-7 cells .
Application in Suzuki Cross-Coupling Reactions
- Scientific Field : Organic Chemistry .
- Summary of the Application : Boronic acids, including 4-(Methanesulfonyl)phenylboronic acid, are commonly used in Suzuki cross-coupling reactions . This is a type of palladium-catalyzed carbon-carbon bonding reaction between an organoboronic acid and an organic halide .
- Methods of Application : The reaction typically involves the use of a palladium catalyst, an organoboronic acid, and an organic halide. The reaction is performed under basic conditions, often in the presence of a base such as sodium carbonate .
- Results or Outcomes : The Suzuki cross-coupling reaction is a powerful method for forming carbon-carbon bonds and has been widely used in the synthesis of complex organic molecules, including pharmaceuticals and polymers .
Application in Sequential Suzuki Cross-Coupling Reactions
- Scientific Field : Organic Chemistry .
- Summary of the Application : “4-Methyl-3-(morpholinosulfonyl)phenylboronic acid” may be used as a reagent for sequential Suzuki cross-coupling reactions . This is a type of carbon-carbon bonding reaction that is widely used in organic synthesis .
- Methods of Application : The reaction typically involves the use of a palladium catalyst, an organoboronic acid, and an organic halide. The reaction is performed under basic conditions, often in the presence of a base such as sodium carbonate .
- Results or Outcomes : The Suzuki cross-coupling reaction is a powerful method for forming carbon-carbon bonds and has been widely used in the synthesis of complex organic molecules, including pharmaceuticals and polymers .
Safety And Hazards
特性
IUPAC Name |
(4-methyl-3-morpholin-4-ylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO5S/c1-9-2-3-10(12(14)15)8-11(9)19(16,17)13-4-6-18-7-5-13/h2-3,8,14-15H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDBVOKHZSYLFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)S(=O)(=O)N2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(morpholinosulfonyl)phenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanol](/img/structure/B1458524.png)

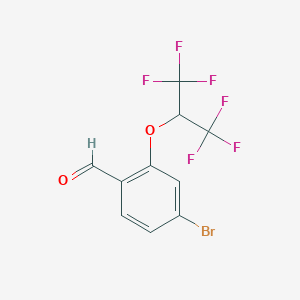

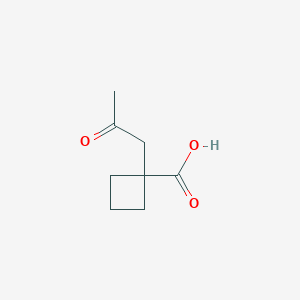
![10-Chloro-12-(4-methylphenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B1458535.png)
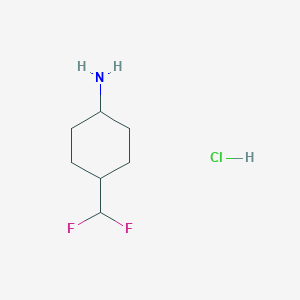
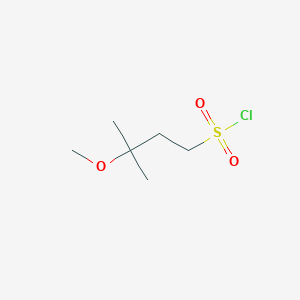
![1-[4-(chloromethyl)-3-methylphenyl]-1H-imidazole hydrochloride](/img/structure/B1458540.png)

